molecular formula C14H26BNO4 B2858873 Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate CAS No. 2382719-64-2

Tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate

Cat. No. B2858873
CAS RN: 2382719-64-2
M. Wt: 283.18
InChI Key: AQEITQBMKRPRMU-NXEZZACHSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate functional group. They are used in a variety of applications, including as protecting groups in organic synthesis . The specific compound you mentioned seems to also contain a boronic ester group, which is commonly used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds typically involves a carbamate group (O=C(NR2)OR’), a cyclopropyl group (a three-membered carbon ring), and a boronic ester group (B(OR)2) .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to form amines and carbon dioxide. Boronic esters are typically stable under neutral or basic conditions, but can undergo transmetallation reactions with palladium or other transition metals .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Without more information, it’s difficult to provide an accurate analysis .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active molecules. For instance, tert-butyl carbamates have been utilized in the synthesis of compounds like omisertinib (AZD9291), showcasing their significance in medicinal chemistry and drug development (Bingbing Zhao et al., 2017).

Physicochemical Properties and Optimization

  • Evaluation of tert‐Butyl Isosteres : The tert‐butyl group, a common motif in medicinal chemistry, often alters the physicochemical properties of bioactive compounds. Research into alternative substituents aims to optimize these properties for better drug discovery outcomes, highlighting the compound's role in modifying bioactivity and solubility profiles (Matthias V. Westphal et al., 2015).

Crystallographic Studies

  • Structural Analysis : Crystallographic studies of tert-butyl carbamate derivatives provide insights into molecular conformations, interactions, and the impact of the tert-butyl group on the crystal packing of compounds. Such studies are crucial for understanding the structural basis of compound reactivity and properties (P. Baillargeon et al., 2017).

Applications in CO2 Fixation and Sensory Materials

  • Atmospheric CO2 Fixation : Innovations in chemistry have led to the development of methods for atmospheric CO2 fixation using tert-butyl carbamates, transforming CO2 into valuable cyclic carbamates. This application underscores the compound's role in green chemistry and sustainable synthesis strategies (Y. Takeda et al., 2012).

  • Detection of Volatile Acid Vapors : Tert-butyl carbazole derivatives have been used to construct strong blue emissive nanofibers, which function as efficient fluorescent sensory materials for the detection of volatile acid vapors. This highlights the compound's potential in developing new materials for chemical sensing and environmental monitoring (Jiabao Sun et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s used as a reagent in organic synthesis, its role would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

Like many organic compounds, tert-butyl carbamates and boronic esters should be handled with care. They may pose risks such as skin and eye irritation, and their dusts could potentially be explosive .

Future Directions

The use of carbamates and boronic esters in organic synthesis is a well-established field with many ongoing research directions, including the development of new synthetic methods, the synthesis of complex natural products, and applications in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26BNO4/c1-12(2,3)18-11(17)16-10-8-9(10)15-19-13(4,5)14(6,7)20-15/h9-10H,8H2,1-7H3,(H,16,17)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEITQBMKRPRMU-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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